1-(Triethoxysilyl)-1H-benzimidazole
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Overview
Description
1-(Triethoxysilyl)-1H-benzimidazole is an organosilicon compound that combines the structural features of benzimidazole and triethoxysilane. This compound is of significant interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of both benzimidazole and triethoxysilane moieties allows for unique chemical reactivity and functionalization possibilities.
Preparation Methods
The synthesis of 1-(Triethoxysilyl)-1H-benzimidazole typically involves the alkylation of benzimidazole with a triethoxysilane derivative. One common method is the reaction of benzimidazole with (3-chloropropyl)triethoxysilane in the presence of a base such as sodium hydride or sodium hydroxide. The reaction is usually carried out in an organic solvent like toluene under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Triethoxysilyl)-1H-benzimidazole undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilane group is susceptible to hydrolysis, forming silanols and eventually siloxane bonds.
Condensation: The hydrolyzed silanol groups can condense to form siloxane networks, which are useful in materials science.
Common reagents used in these reactions include water (for hydrolysis), acids or bases (to catalyze condensation), and various electrophiles or nucleophiles for substitution reactions. Major products formed include siloxane-linked networks and various substituted benzimidazole derivatives.
Scientific Research Applications
1-(Triethoxysilyl)-1H-benzimidazole has a wide range of applications in scientific research:
Materials Science: It is used in the preparation of hybrid materials and coatings due to its ability to form stable siloxane networks.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a bioactive molecule due to the biological activity of benzimidazole.
Mechanism of Action
The mechanism of action of 1-(Triethoxysilyl)-1H-benzimidazole largely depends on its application. In materials science, its action involves the hydrolysis and condensation of the triethoxysilane group to form siloxane networks. In biological systems, the benzimidazole moiety may interact with various molecular targets, including enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
1-(Triethoxysilyl)-1H-benzimidazole can be compared with other similar compounds such as:
(3-Aminopropyl)triethoxysilane: Used for surface functionalization and coupling reactions.
Bis[3-(triethoxysilyl)propyl]amine: Utilized in the preparation of polysilsesquioxane membranes.
1-[3-(Trimethoxysilyl)propyl]-1H-imidazole: Another organosilicon compound with similar applications in materials science.
The uniqueness of this compound lies in its combination of benzimidazole and triethoxysilane functionalities, offering a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
62597-71-1 |
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Molecular Formula |
C13H20N2O3Si |
Molecular Weight |
280.39 g/mol |
IUPAC Name |
benzimidazol-1-yl(triethoxy)silane |
InChI |
InChI=1S/C13H20N2O3Si/c1-4-16-19(17-5-2,18-6-3)15-11-14-12-9-7-8-10-13(12)15/h7-11H,4-6H2,1-3H3 |
InChI Key |
YOSMQLHDDKPQSV-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](N1C=NC2=CC=CC=C21)(OCC)OCC |
Origin of Product |
United States |
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